molecular formula C10H12ClFO B8384470 1-(3-Chloro-2-fluorophenyl)butan-1-ol

1-(3-Chloro-2-fluorophenyl)butan-1-ol

Cat. No.: B8384470
M. Wt: 202.65 g/mol
InChI Key: JNJWJPZQTABVDI-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)butan-1-ol is a fluorinated and chlorinated aromatic alcohol with a hydroxyl group (-OH) at the primary carbon of a four-carbon chain (butan-1-ol). The substitution pattern on the phenyl ring (3-chloro, 2-fluoro) introduces steric and electronic effects that influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

IUPAC Name

1-(3-chloro-2-fluorophenyl)butan-1-ol

InChI

InChI=1S/C10H12ClFO/c1-2-4-9(13)7-5-3-6-8(11)10(7)12/h3,5-6,9,13H,2,4H2,1H3

InChI Key

JNJWJPZQTABVDI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C(=CC=C1)Cl)F)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 1-(3-Chloro-2-fluorophenyl)butan-1-ol:

Compound Name Key Structural Features Molecular Formula CAS Number
1-(3-Chloro-2-fluorophenyl)butan-1-ol -OH at C1; 3-Cl, 2-F on phenyl C₁₀H₁₁ClFO Not explicitly listed
1-(3-Chlorophenyl)-2-phenylethan-1-ol -OH at C1; 3-Cl on phenyl; additional phenyl at C2 C₁₄H₁₃ClO 20498-65-1
1-(2-Methylphenyl)butan-1-ol -OH at C1; 2-CH₃ on phenyl C₁₁H₁₆O 5407-62-5
1-(3-Chlorophenyl)butan-2-ol -OH at C2; 3-Cl on phenyl C₁₀H₁₃ClO Multiple entries
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one Ketone at C1; 3-Cl, 2-F on phenyl; branched chain C₁₀H₁₀ClFO 1341641-88-0

Key Observations :

  • Branching and Functional Groups : The position of the hydroxyl group (butan-1-ol vs. butan-2-ol) affects reactivity. Primary alcohols (e.g., 1-(3-chlorophenyl)butan-1-ol) are more susceptible to oxidation than secondary alcohols (e.g., 1-(3-chlorophenyl)butan-2-ol) .
  • Substituent Effects : Electron-withdrawing groups (Cl, F) on the phenyl ring enhance polarity and may increase solubility in polar solvents compared to alkyl-substituted analogs (e.g., 1-(2-methylphenyl)butan-1-ol) .

Physicochemical Properties

Boiling Points and Solubility :

  • Chain Length and Branching : Longer carbon chains (e.g., butan-1-ol vs. propan-1-ol) generally increase boiling points due to stronger van der Waals forces. For example, butan-1-ol (target compound’s backbone) has a higher boiling point (~117°C) than propan-1-ol (~97°C) .
  • Substituent Impact : The 3-Cl, 2-F substituents likely elevate the boiling point of 1-(3-Chloro-2-fluorophenyl)butan-1-ol compared to 1-(2-methylphenyl)butan-1-ol (methyl is less polar than Cl/F) .

Reactivity :

  • Oxidation : Primary alcohols like 1-(3-Chloro-2-fluorophenyl)butan-1-ol can be oxidized to aldehydes or carboxylic acids, whereas ketones (e.g., 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one) are oxidation-resistant .
  • Nucleophilic Substitution : The chloro and fluoro groups on the phenyl ring may activate or deactivate the ring toward electrophilic substitution, depending on their positions .

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